![molecular formula C8H14O B1314024 Bicyclo[3.2.1]octan-3-ol CAS No. 29804-62-4](/img/structure/B1314024.png)
Bicyclo[3.2.1]octan-3-ol
Vue d'ensemble
Description
Bicyclo[3.2.1]octan-3-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 .
Synthesis Analysis
The synthesis of Bicyclo[3.2.1]octan-3-ol involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another approach involves the use of an allylSmBr/additive system .Molecular Structure Analysis
The geometric structure calculations of Bicyclo[3.2.1]octan-3-ol were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .Chemical Reactions Analysis
The chemical reactions of Bicyclo[3.2.1]octan-3-ol involve the use of an allylSmBr/additive system. By employing HMPA as the only additive, the momoallylation/ketone–alkene coupling occurred preferably .Physical And Chemical Properties Analysis
Bicyclo[3.2.1]octan-3-ol has a boiling point of 229.90°C and a melting point of 42.36°C . It has a Log Kow (KOWWIN v1.67 estimate) of 0.03 .Applications De Recherche Scientifique
Synthesis of Natural Products
Bicyclo[3.2.1]octan-3-ol is used in the synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane . Due to high strain energy, molecules with trans-fused bicyclo [3.3.0]octane ring systems are very difficult to synthesize . However, a number of natural products with such ring systems have been made by the synthetic community .
Expedient Synthesis of Bicyclo Octanes
Bicyclo[3.2.1]octan-3-ol is used in the expedient synthesis of 8-disubstituted bicyclo [3.2.1]octane-3-ones and 9-disubstituted bicyclo [3.3.1]octane-3-ones . This is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
Enantioselective Construction
The 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, is prepared in a stereoselective manner using Bicyclo[3.2.1]octan-3-ol . These alkaloids display a wide array of interesting biological activities .
Future Prospects
The future prospects for research in this field are also discussed . Covering the literature before 2021, this review aims to offer a helpful reference for total synthesis of highly strained natural products containing trans-fused bicyclo [3.3.0]octane ring systems .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
bicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-4-6-1-2-7(3-6)5-8/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREZEXWGSYQUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the polarity of a solvent influence the interactions of Bicyclo[3.2.1]octan-3-ol?
A: Research using 13C NMR relaxation time measurements [] suggests that the nature of interactions between Bicyclo[3.2.1]octan-3-ol and a solvent is dependent on the solvent's polarity. In a non-polar solvent like cyclohexane, the compound primarily exhibits solute-solute interactions. Conversely, in a polar solvent like acetone, solute-solvent interactions dominate. Interestingly, in chloroform, a solvent with intermediate polarity, both solute-solute and solute-solvent interactions occur simultaneously. This highlights the role of solvent polarity in influencing the behavior of Bicyclo[3.2.1]octan-3-ol in solution.
Q2: What insights into the structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol can be gained from crystallographic studies?
A: X-ray crystallography studies [] successfully determined the crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol. The study revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. Key structural parameters were determined, including unit cell dimensions (a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)°) and a unit cell volume of 994.1(4) Å3. This structural information is valuable for understanding the solid-state properties of this specific derivative of Bicyclo[3.2.1]octan-3-ol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
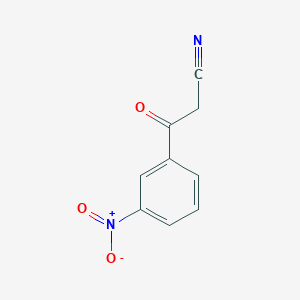



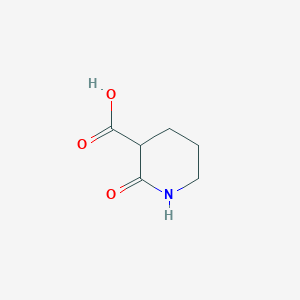
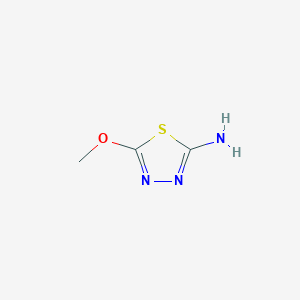
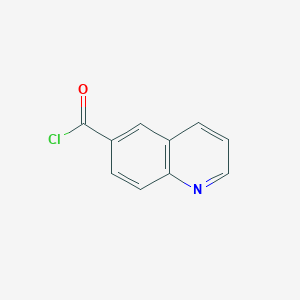
![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)
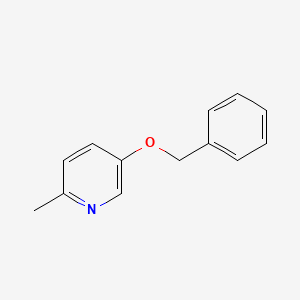
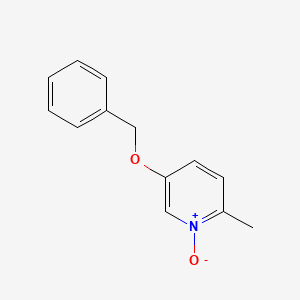
![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)